Clematichinenoside C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

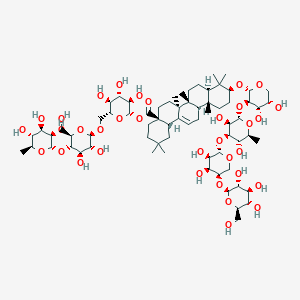

Clematichinenoside C is a triterpenoid saponin found in the roots of Clematis chinensis, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory and antioxidant effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Clematichinenoside C typically involves extraction from the roots of Clematis chinensis. The process includes several steps:

Extraction: The roots are dried and ground into a fine powder.

Solvent Extraction: The powder is subjected to solvent extraction using ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The use of advanced chromatographic methods ensures high purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Clematichinenoside C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the triterpenoid structure, potentially enhancing its pharmacological properties.

Reduction: Reduction reactions can alter the functional groups attached to the triterpenoid backbone.

Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups like halogens .

Wissenschaftliche Forschungsanwendungen

Clematichinenoside C has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenoid saponins.

Biology: Research has shown its potential in modulating cellular processes such as autophagy and apoptosis.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

Clematichinenoside C exerts its effects through several molecular pathways:

Autophagy Activation: It promotes autophagy, a cellular process that degrades and recycles cellular components, thereby reducing inflammation and oxidative stress.

Inflammation Modulation: It inhibits the activation of the NLRP3 inflammasome, a protein complex involved in the inflammatory response.

Cholesterol Efflux: this compound enhances cholesterol efflux by upregulating the expression of ATP-binding cassette transporters ABCA1 and ABCG1.

Vergleich Mit ähnlichen Verbindungen

Clematichinenoside C is part of a family of triterpenoid saponins, which includes:

- Clematichinenoside AR

- Huzhangoside B

- Hederasaponin B

- Clematichinenoside AR 2

- Clematichinenoside AR 6

- Clematichinenoside AR 7

Uniqueness: this compound is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its ability to modulate autophagy and inhibit inflammation sets it apart from other similar compounds .

Biologische Aktivität

Clematichinenoside C (C-AR) is a triterpenoid saponin derived from the plant Clematis parviloba, recognized for its diverse biological activities, particularly in the context of inflammation and fibrosis. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with C-AR.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C70H114O34 |

| Molecular Weight | 1499.63 g/mol |

| Density | 1.53 ± 0.1 g/cm³ |

| CAS Number | 177912-24-2 |

Anti-inflammatory Properties

C-AR has been shown to exert significant anti-inflammatory effects, particularly in models of rheumatoid arthritis (RA). A study indicated that C-AR inhibits the activation of the NLRP3 inflammasome, which is crucial in mediating inflammatory responses. This inhibition occurs through the suppression of succinate accumulation and HIF-1α induction, thereby preventing myofibroblast activation and subsequent fibrosis in RA models .

Cardioprotective Effects

Research has demonstrated that C-AR enhances cell viability and reduces apoptosis in cardiomyocytes subjected to hypoxia/reoxygenation (H/R) injury. The compound achieves this by maintaining mitochondrial membrane potential, preventing cytochrome c release, and modulating apoptotic pathways by increasing the ratio of Bcl-2 to Bax while suppressing caspase-3 activity .

Case Studies

- Rheumatoid Arthritis Model : In a study involving collagen-induced arthritis in rats, C-AR was administered to evaluate its effects on synovial fibrosis. The results showed that C-AR significantly reduced TGF-β1 induction and inhibited succinate-associated NLRP3 inflammasome activation, suggesting its potential as a therapeutic agent for preventing fibrosis in RA .

- Cardiac Injury Model : Another study focused on H9c2 cardiomyocytes exposed to H/R conditions demonstrated that pretreatment with C-AR improved cell survival rates and reduced apoptosis markers. The findings indicated that C-AR could be beneficial in treating conditions associated with ischemic heart disease .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Biological Activity | Mechanism/Effect |

|---|---|

| Anti-inflammatory | Inhibition of NLRP3 inflammasome activation |

| Cardioprotection | Reduction of apoptosis in cardiomyocytes |

| Fibrosis prevention | Suppression of TGF-β1 induction and succinate accumulation |

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H114O34/c1-26-38(74)44(80)49(85)59(94-26)101-54-32(22-72)97-57(52(88)47(54)83)92-24-33-42(78)46(82)51(87)61(99-33)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)100-63-56(40(76)30(73)23-91-63)103-62-53(89)55(39(75)27(2)95-62)102-58-48(84)43(79)34(25-93-58)98-60-50(86)45(81)41(77)31(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3/t26-,27-,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,67-,68+,69+,70-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIHWEMJSUDENE-AQQAMTNWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H114O34 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.